molecular formula C18H19N5O3 B4080586 4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone

4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone

Cat. No. B4080586
M. Wt: 353.4 g/mol
InChI Key: SDWLYVXREUSDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone, also known as DAPH-12, is a fluorescent probe that is widely used in scientific research. This compound has a unique structure that allows it to selectively bind to certain biological molecules, making it a valuable tool in many fields of study.

Mechanism of Action

The mechanism of action of 4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone involves its ability to undergo a conformational change upon binding to its target molecule. This change in structure results in a shift in the fluorescence emission spectrum, allowing for the detection and quantification of the bound molecule.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It does not interfere with the function of the molecules it binds to, and its fluorescent properties do not affect cell viability or function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone in lab experiments include its high selectivity and sensitivity, as well as its ability to detect and quantify small amounts of target molecules. However, its limitations include its cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are many potential future directions for the use of 4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound, with improved selectivity and sensitivity. Another area of interest is the application of this compound in live-cell imaging, which would allow for the visualization of biological processes in real-time. Additionally, the use of this compound in drug discovery and development is an area of active research, as it can be used to screen for potential drug candidates that bind to specific targets.

Scientific Research Applications

4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone is commonly used as a fluorescent probe to study the binding of various biological molecules, including proteins, nucleic acids, and lipids. Its unique structure allows it to selectively bind to specific targets, making it a valuable tool for studying the function and interactions of these molecules.

properties

IUPAC Name

4-[4-[2-(dimethylamino)ethylamino]-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22(2)10-9-19-15-8-7-12(11-16(15)23(25)26)17-13-5-3-4-6-14(13)18(24)21-20-17/h3-8,11,19H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWLYVXREUSDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.